3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic compound that features both indole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide can be achieved through a multi-step process involving the formation of the indole and benzothiazole rings followed by their coupling. One efficient method involves the microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetates, which can be achieved by reacting 2-[(carboxymethyl)amino]benzoic acids with acetic anhydride using triethylamine as the base . This method is rapid and efficient, allowing access to a range of functionalized indoxyls.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The indole and benzothiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties can bind to various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit enzymes like α-glucosidase, which plays a role in regulating blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds also feature the indole ring and have shown significant biological activities.
1-acetyl-1H-indol-3-yl acetates: These are simpler indole derivatives that serve as intermediates in the synthesis of more complex molecules.
2-(1H-indol-3-yl)acetylglycine: Another indole derivative with potential biological activities.
Uniqueness
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide is unique due to its combination of indole and benzothiazole moieties, which confer a wide range of potential biological activities. This dual functionality makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H17N3O2S/c1-13(24)15-12-23(17-8-4-2-6-14(15)17)11-10-19(25)22-20-21-16-7-3-5-9-18(16)26-20/h2-9,12H,10-11H2,1H3,(H,21,22,25) |
InChI Key |
DGSSDIBBVKQBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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